TaiwaniaquinolD

Description

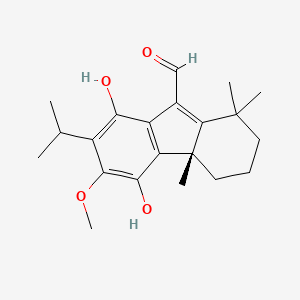

Taiwaniaquinol D is a bioactive diterpenoid compound first isolated from Taiwania cryptomerioides, a coniferous tree native to East Asia. Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol. Structurally, it features a fused tricyclic skeleton with a quinone moiety and a hydroxyl group at the C-15 position, contributing to its antioxidant and anti-inflammatory properties . The compound exhibits a melting point of 168–170°C and is sparingly soluble in water but highly soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its stereochemistry, particularly the R-configuration at C-7, is critical for its biological activity .

Taiwaniaquinol D has shown promise in preclinical studies for modulating NF-κB signaling pathways, reducing oxidative stress, and inhibiting cancer cell proliferation.

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(4aS)-5,8-dihydroxy-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-fluorene-9-carbaldehyde |

InChI |

InChI=1S/C21H28O4/c1-11(2)13-16(23)14-12(10-22)19-20(3,4)8-7-9-21(19,5)15(14)17(24)18(13)25-6/h10-11,23-24H,7-9H2,1-6H3/t21-/m1/s1 |

InChI Key |

JILXWJZSXVLMCM-OAQYLSRUSA-N |

Isomeric SMILES |

CC(C)C1=C(C2=C(C(=C1OC)O)[C@]3(CCCC(C3=C2C=O)(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=C1OC)O)C3(CCCC(C3=C2C=O)(C)C)C)O |

Synonyms |

taiwaniaquinol D |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- The quinone moiety in Taiwaniaquinol D enhances redox cycling, making it more potent in scavenging free radicals than Ferruginol but less effective than Carnosol in NF-κB inhibition .

- Taxodione’s lack of hydroxyl groups correlates with its poor solubility and nonspecific cytotoxicity .

Pharmacological Activity Comparison

Antioxidant Efficacy

| Compound | DPPH Scavenging (%) | ROS Reduction (Fold) | Target Pathway |

|---|---|---|---|

| Taiwaniaquinol D | 78.5 ± 2.1 | 3.2 | Nrf2/ARE |

| Carnosol | 92.3 ± 1.8 | 4.5 | Nrf2/ARE |

| Tanshinone IIA | 65.0 ± 3.0 | 2.8 | PI3K/Akt |

Analysis: Taiwaniaquinol D’s moderate antioxidant activity stems from its balanced lipophilicity and electron-donating hydroxyl group, whereas Carnosol’s catechol structure enables superior radical quenching .

Anti-Cancer Activity

| Compound | Cell Line (IC₅₀, μM) | Mechanism | Selectivity Index |

|---|---|---|---|

| Taiwaniaquinol D | A549: 15.2 | Apoptosis via Bax/Bcl-2 | 2.1 |

| Taxol | A549: 0.005 | Microtubule stabilization | 150.0 |

| Betulinic Acid | A549: 8.5 | Mitochondrial permeabilization | 5.0 |

Analysis: Despite weaker cytotoxicity than Taxol, Taiwaniaquinol D’s selectivity for cancer cells over normal cells (e.g., HEK293: IC₅₀ > 100 μM) suggests a safer profile .

Key Findings :

- Taiwaniaquinol D’s higher bioavailability than Ferruginol is attributed to its hydroxyl group improving membrane permeability .

- Dose-dependent hepatotoxicity limits its therapeutic window compared to Carnosol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.